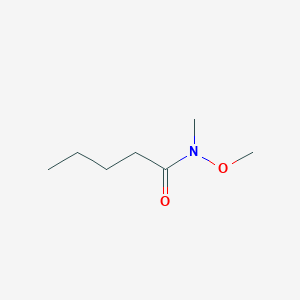

N-methoxy-N-methylpentanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5-6-7(9)8(2)10-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTCEEGTCPVQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396624 | |

| Record name | N-methoxy-N-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129118-11-2 | |

| Record name | N-methoxy-N-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-Methoxy-N-methylpentanamide from Pentanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-methoxy-N-methylpentanamide, a Weinreb amide, from pentanoic acid. Weinreb amides are crucial intermediates in organic synthesis, particularly in the preparation of ketones and aldehydes, due to their ability to react with organometallic reagents without over-addition. This document details various synthetic methodologies, including direct coupling and two-step protocols involving the formation of an acyl chloride intermediate. Experimental procedures, quantitative data, and reaction mechanisms are presented to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable functional groups in modern organic chemistry.[1] Their synthesis from carboxylic acids is a fundamental transformation. The stability of the tetrahedral intermediate formed during nucleophilic attack on a Weinreb amide prevents the common problem of over-addition seen with other acylating agents, making them superior precursors for the controlled synthesis of ketones and aldehydes.[1] This guide focuses on the preparation of this compound from pentanoic acid, a representative aliphatic carboxylic acid.

Synthetic Strategies

Two primary strategies are commonly employed for the synthesis of this compound from pentanoic acid:

-

Direct Coupling Methods: These one-pot procedures involve the activation of the carboxylic acid in the presence of N,O-dimethylhydroxylamine.

-

Two-Step Method via Acyl Chloride: This approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with N,O-dimethylhydroxylamine.

The choice of method often depends on the scale of the reaction, the presence of other functional groups, and the desired purity of the final product.

Experimental Protocols

This section provides detailed experimental procedures for the most common and effective methods for synthesizing this compound.

Method 1: Direct Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

This method utilizes a water-soluble carbodiimide to facilitate the amide bond formation.

Experimental Protocol:

-

To a stirred solution of pentanoic acid (1.0 equiv) in dichloromethane (DCM, 0.5 M) at room temperature, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

To this mixture, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl, 1.2 equiv) portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Method 2: Direct Coupling using 1,1'-Carbonyldiimidazole (CDI)

CDI is another effective coupling agent that activates the carboxylic acid by forming an acylimidazolide intermediate.[2]

Experimental Protocol:

-

To a solution of pentanoic acid (1.0 equiv) in tetrahydrofuran (THF) or dichloromethane (DCM) (0.5 M) at room temperature, add 1,1'-carbonyldiimidazole (CDI, 1.1 equiv) in one portion. Effervescence (CO₂) should be observed.

-

Stir the mixture at room temperature for 1-2 hours, or until the formation of the acylimidazolide is complete (monitored by TLC).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) to the reaction mixture, followed by a base such as triethylamine (1.5 equiv) to neutralize the HCl salt.

-

Stir the reaction at room temperature for 4-12 hours until completion.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to yield the desired Weinreb amide.[2]

Method 3: Two-Step Synthesis via Pentanoyl Chloride

This classic and often high-yielding method involves the conversion of pentanoic acid to the corresponding acyl chloride.

Step 1: Synthesis of Pentanoyl Chloride

-

In a fume hood, add pentanoic acid (1.0 equiv) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

-

Slowly add thionyl chloride (SOCl₂, 1.5 equiv) or oxalyl chloride ((COCl)₂, 1.2 equiv) with a catalytic amount of dimethylformamide (DMF) at room temperature.

-

Heat the reaction mixture to reflux (for SOCl₂) or stir at room temperature (for (COCl)₂) for 1-3 hours. The reaction is complete when gas evolution ceases.

-

Remove the excess chlorinating agent by distillation or under reduced pressure to obtain crude pentanoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM (0.5 M) and cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine (2.2 equiv), to the solution.

-

Slowly add the crude pentanoyl chloride (1.0 equiv) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of aliphatic Weinreb amides, which can be considered representative for the synthesis of this compound.

Table 1: Comparison of Direct Coupling Methods

| Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| EDC HCl | DMAP (cat.) | DCM | Room Temp. | 12-24 | 70-90 | [3] |

| CDI | Triethylamine | THF/DCM | Room Temp. | 4-12 | 70-85 | [2] |

| PCl₃ | - | Toluene | 60 | 0.5 | >90 | [4][5] |

Table 2: Data for the Two-Step Method via Acyl Chloride

| Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) (overall) | Reference |

| SOCl₂ | Triethylamine | DCM | 0 to RT | 1-4 | 85-95 | [6] |

| (COCl)₂/DMF (cat.) | Pyridine | DCM | 0 to RT | 1-3 | 85-95 | [7] |

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction pathways described in this guide.

Caption: Reaction pathway for the EDC-mediated direct coupling.

Caption: Two-step synthesis of Weinreb amide via an acyl chloride intermediate.

Purification and Characterization

Purification of this compound is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Recrystallization can also be employed for solid Weinreb amides.[8]

The final product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Safety Considerations

-

Chlorinating agents such as thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Coupling agents like EDC and CDI can be irritants. Avoid inhalation and skin contact.

-

Solvents such as dichloromethane are volatile and potentially carcinogenic. Use in a fume hood and minimize exposure.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of this compound from pentanoic acid can be accomplished through several reliable methods. Direct coupling procedures offer the convenience of a one-pot reaction, while the two-step method involving an acyl chloride intermediate often provides higher yields. The choice of methodology will be dictated by the specific requirements of the synthesis, including scale, substrate compatibility, and available resources. This guide provides the necessary technical details to enable researchers to successfully perform this important transformation.

References

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 5. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 6. Buy N-Methoxy-N-methylhexanamide (EVT-390473) | 64214-56-8 [evitachem.com]

- 7. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 8. arkat-usa.org [arkat-usa.org]

N-methoxy-N-methylpentanamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 129118-11-2

This technical guide provides an in-depth overview of N-methoxy-N-methylpentanamide, a member of the Weinreb amide class of compounds. Weinreb amides are valuable intermediates in organic synthesis, particularly in the preparation of ketones and aldehydes. This document consolidates available information on its properties, synthesis, and reactivity, aimed at supporting research and development in the chemical and pharmaceutical sciences.

Chemical Properties and Data

This compound is a specialty chemical intermediate. While specific, experimentally determined physical properties for this compound are not widely published, data for homologous and related Weinreb amides can provide useful estimations. The fundamental properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-methoxy-N-methylacetamide (Analogue) | N-methoxy-N-methylhexanamide (Analogue) |

| CAS Number | 129118-11-2[1][2] | 78191-00-1 | 64214-56-8 |

| Molecular Formula | C₇H₁₅NO₂[1] | C₄H₉NO₂ | C₈H₁₇NO₂ |

| Molecular Weight | 145.2 g/mol [1] | 103.12 g/mol | 159.23 g/mol |

| Boiling Point | Data not available | 152 °C | 184-189 °C |

| Melting Point | Data not available | Data not available | -78 to -82 °C |

| Density | Data not available | 0.97 g/mL at 25 °C | Data not available |

| Solubility | Data not available | Data not available | Soluble in organic solvents, insoluble in water. |

Synthesis of this compound (Weinreb Amide Synthesis)

The synthesis of this compound, as a Weinreb amide, can be achieved through several established methods. A common and effective route involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.

General Experimental Protocol: Carboxylic Acid Coupling

This protocol describes a general procedure for the synthesis of Weinreb amides from a carboxylic acid and N,O-dimethylhydroxylamine hydrochloride using a coupling agent such as dicyclohexylcarbodiimide (DCC).

Materials:

-

Pentanoic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Saturated citric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of pentanoic acid in dichloromethane, add N,O-dimethylhydroxylamine hydrochloride and triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) in dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: General workflow for the synthesis of Weinreb amides.

Reactivity and Applications

The primary utility of this compound in organic synthesis lies in its controlled reaction with organometallic reagents to produce ketones. The intermediate formed upon nucleophilic addition is stable and does not typically undergo a second addition, thus avoiding the formation of tertiary alcohols.

General Experimental Protocol: Ketone Synthesis

This protocol outlines the general reaction of a Weinreb amide with a Grignard reagent to yield a ketone.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add the Grignard reagent to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding ketone.

References

A Comprehensive Technical Guide to N-methoxy-N-methylpentanamide (Weinreb Amide of Pentanoic Acid)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of N-methoxy-N-methylpentanamide, the Weinreb amide derived from pentanoic acid. It covers its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and key reactions, with a focus on its application in organic synthesis.

Structure and Nomenclature

The Weinreb amide of pentanoic acid is an N,O-dimethylhydroxamide derivative of the C5 carboxylic acid, pentanoic acid. This class of amides, known as Weinreb-Nahm amides, are exceptionally useful intermediates in organic chemistry.[1][2]

IUPAC Name: this compound[3] Synonyms: Weinreb amide of pentanoic acid Chemical Structure:

The key structural feature is the N-methoxy-N-methylamide group, which facilitates controlled acylation reactions.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 129118-11-2 | [3][4] |

| Molecular Formula | C7H15NO2 | [3][4] |

| Molecular Weight | 145.20 g/mol | [3] |

| MDL Number | MFCD05149014 | [3][4] |

| SMILES | CCCCC(=O)N(C)OC | [3][4] |

| Purity (Typical) | 95-97% | [3][4] |

Synthesis of this compound

The preparation of Weinreb amides is versatile and can be achieved from various carboxylic acid derivatives, including acid chlorides, esters, or directly from the carboxylic acid using coupling agents.[5][6] The most common laboratory-scale synthesis involves the acylation of N,O-dimethylhydroxylamine.

General Synthesis Pathway

The logical workflow for the synthesis typically involves the activation of the carboxylic acid followed by amidation.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Pentanoyl Chloride

This protocol is adapted from standard procedures for the synthesis of Weinreb amides from acid chlorides.[2][7]

Materials:

-

Pentanoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and dichloromethane (DCM).

-

The suspension is cooled to 0 °C in an ice bath.

-

Pyridine (2.2 equivalents) is added dropwise to the stirred suspension.

-

Pentanoyl chloride (1.0 equivalent) is dissolved in DCM and added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight until completion (monitored by TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

The product can be purified by flash column chromatography if necessary.

Reactions and Applications: The Weinreb Ketone Synthesis

The primary utility of this compound lies in its reaction with organometallic reagents to produce ketones.[1] This transformation, known as the Weinreb-Nahm ketone synthesis, is highly efficient because it avoids the common problem of over-addition that plagues reactions with other acylating agents like acid chlorides or esters.[1][2]

Reaction Mechanism

The success of the Weinreb ketone synthesis is attributed to the formation of a stable, chelated tetrahedral intermediate.[1] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus stopping the reaction at the ketone stage.

Caption: Mechanism of the Weinreb ketone synthesis.

Experimental Protocol: Synthesis of a Pentyl Ketone

This protocol provides a general methodology for the reaction of this compound with a Grignard reagent.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A flame-dried round-bottom flask under a nitrogen atmosphere is charged with this compound (1.0 equivalent) and dissolved in anhydrous THF.

-

The solution is cooled to 0 °C.

-

The Grignard reagent (1.2 equivalents) is added dropwise via syringe.

-

The reaction mixture is stirred at 0 °C for 1-2 hours or until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched at 0 °C by the slow addition of 1 M HCl.

-

The mixture is allowed to warm to room temperature and then extracted three times with diethyl ether.

-

The combined organic extracts are washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The resulting crude ketone can be purified by flash chromatography or distillation.

Variations and Scope

The Weinreb amide is a robust functional group compatible with a wide range of reagents. Besides Grignard reagents, organolithium compounds are also commonly used.[5] Furthermore, Weinreb amides can be reduced to aldehydes using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[1][5] More recent methods have also shown the conversion of Weinreb amides to ketones using nonclassical Wittig reactions, which avoids the use of highly reactive organometallic reagents.[8]

Summary

This compound is a valuable and versatile synthetic intermediate. Its structure allows for the controlled and high-yield synthesis of ketones and aldehydes, preventing the over-addition side reactions common with other acylating agents. The straightforward protocols for its synthesis and subsequent reactions make it a staple in modern organic synthesis for academic research and in the development of complex molecules within the pharmaceutical industry.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 3. This compound 97% | CAS: 129118-11-2 | AChemBlock [achemblock.com]

- 4. a2bchem.com [a2bchem.com]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 7. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 8. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]

N-methoxy-N-methylpentanamide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-methoxy-N-methylpentanamide, a Weinreb amide of significant interest in organic synthesis and drug development. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and manufacturing processes.

Chemical Stability Profile

This compound, like other Weinreb amides, is generally considered a stable compound under standard laboratory conditions.[1] Its stability can be attributed to the electronic nature of the N-methoxy-N-methylamide functional group, which is less susceptible to nucleophilic attack than other activated carbonyl species. However, its stability is not absolute and can be influenced by several factors, including temperature, pH, and exposure to light and oxidizing agents.

Safety Data Sheets (SDS) for this compound and structurally similar compounds consistently recommend storing the material in a tightly closed container in a cool, dark, and well-ventilated area.[2][3][4] Incompatible materials to be avoided are primarily strong oxidizing agents.[3][4] While the SDS for a related compound, N-methoxy-N-methylacetamide, indicates it is stable under normal conditions, it also notes that the toxicological properties have not been fully investigated, underscoring the need for careful handling.[3][4]

Factors Influencing Stability

The primary degradation pathway for this compound is expected to be hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions. Thermal and photolytic degradation are also potential concerns, particularly under forcing conditions.

Caption: Factors influencing the stability of this compound.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Hydrolytic Stability of this compound

| Condition | Time (hours) | % Degradation (Illustrative) | Major Degradants (Predicted) |

| 0.1 N HCl (aq) | 24 | < 5% | Pentanoic acid, N,O-dimethylhydroxylamine |

| 0.1 N HCl (aq) | 72 | 10-15% | Pentanoic acid, N,O-dimethylhydroxylamine |

| Water (pH 7) | 72 | < 1% | Not Applicable |

| 0.1 N NaOH (aq) | 24 | 5-10% | Pentanoic acid, N,O-dimethylhydroxylamine |

| 0.1 N NaOH (aq) | 72 | 20-30% | Pentanoic acid, N,O-dimethylhydroxylamine |

Table 2: Illustrative Thermal and Photostability of this compound (Solid State)

| Condition | Duration | % Degradation (Illustrative) | Observations |

| 60°C | 7 days | < 2% | No change in physical appearance |

| 80°C | 7 days | 5-8% | Slight discoloration may be observed |

| Photostability (ICH Q1B) | 1.2 million lux hours / 200 W h/m² | < 3% | No significant change in appearance |

Recommended Storage Conditions

Based on the available safety data and the general chemical properties of Weinreb amides, the following storage conditions are recommended to ensure the long-term stability of this compound:

-

Container: Store in a tightly sealed, inert container (e.g., amber glass bottle) to prevent exposure to moisture and air.

-

Temperature: Store in a cool environment, ideally refrigerated (2-8 °C) for long-term storage.

-

Light: Protect from light by using an opaque or amber container and storing in a dark location.

-

Inert Atmosphere: For extended storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize the risk of oxidative degradation.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should be conducted using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. The following are representative protocols for forced degradation studies.

5.1. General Procedure for Forced Degradation Studies

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, transfer an aliquot of the stock solution into a separate vial.

-

Expose the samples to the stress conditions as described below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples by a validated stability-indicating HPLC method against a non-stressed control sample.

-

Calculate the percentage of degradation and identify any major degradation products.

5.2. Specific Stress Conditions

-

Acid Hydrolysis: To the sample vial, add an equal volume of 0.1 N hydrochloric acid. Heat at a controlled temperature (e.g., 60 °C) for a specified duration.

-

Base Hydrolysis: To the sample vial, add an equal volume of 0.1 N sodium hydroxide. Keep at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified duration.

-

Oxidative Degradation: To the sample vial, add a solution of 3% hydrogen peroxide. Keep at room temperature for a specified duration.

-

Thermal Degradation: For solid-state studies, place the powdered compound in a controlled temperature oven (e.g., 80 °C). For solution-state studies, heat the stock solution at a controlled temperature.

-

Photostability: Expose the solid compound or its solution in a photostransparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7] A control sample should be protected from light to assess the contribution of thermal degradation.

Caption: A typical workflow for assessing the stability of this compound.

Conclusion

This compound is a robust synthetic intermediate, but its stability can be compromised by exposure to harsh conditions, particularly strong acids, bases, and high temperatures. For optimal preservation of its quality and purity, it is imperative to store the compound in a cool, dark, and dry environment in a well-sealed container. A thorough understanding of its stability profile through systematic forced degradation studies is essential for its successful application in research and development, ensuring the reliability and reproducibility of experimental outcomes.

References

- 1. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. fda.gov [fda.gov]

Spectroscopic and Synthetic Profile of N-methoxy-N-methylpentanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for N-methoxy-N-methylpentanamide, a Weinreb amide of interest in organic synthesis. Due to the limited availability of specific experimental data in public databases, this guide presents predicted spectroscopic data based on the analysis of analogous structures and established principles of NMR, IR, and MS spectroscopy. A detailed, adaptable experimental protocol for its synthesis is also provided.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.20 | s | 3H | -NCH₃ |

| ~2.40 | t | 2H | -C(=O)CH₂- |

| ~1.60 | sextet | 2H | -CH₂CH₂CH₃ |

| ~1.35 | sextet | 2H | -CH₂CH₃ |

| ~0.90 | t | 3H | -CH₃ |

Predicted for a solution in CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 | C=O |

| ~61 | -OCH₃ |

| ~34 | -C(=O)CH₂- |

| ~32 | -NCH₃ |

| ~28 | -CH₂CH₂CH₃ |

| ~22 | -CH₂CH₃ |

| ~14 | -CH₃ |

Predicted for a solution in CDCl₃.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1660 | Strong | C=O stretch (amide) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1380 | Medium | C-H bend (methyl) |

| ~1180 | Medium | C-N stretch |

| ~1050 | Medium | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 145 | [M]⁺ (Molecular Ion) |

| 114 | [M - OCH₃]⁺ |

| 86 | [M - N(CH₃)OCH₃]⁺ |

| 57 | [CH₃CH₂CH₂CH₂]⁺ |

Experimental Protocols

The following is a general and adaptable protocol for the synthesis of this compound from the corresponding acid chloride.

Synthesis of this compound

Materials:

-

Pentanoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane, add pyridine (2.2 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture for 10 minutes, then add pentanoyl chloride (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Diagram 1: General Workflow for Synthesis and Spectroscopic Analysis

Caption: General workflow from synthesis to structural confirmation.

The Weinreb Amide: A Versatile Functional Group for Controlled Carbonyl Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Weinreb amide, or N-methoxy-N-methylamide, has emerged as an indispensable functional group in modern organic synthesis. Its unique reactivity profile, characterized by a remarkable resistance to over-addition of strong nucleophiles, has established it as a reliable precursor for the synthesis of ketones and aldehydes. This stability, stemming from the formation of a stable chelated tetrahedral intermediate, allows for a level of control that is difficult to achieve with other carboxylic acid derivatives. This technical guide provides a comprehensive overview of the reactivity of the Weinreb amide, including detailed experimental protocols, quantitative data, and its application in the synthesis of complex molecules, particularly in the realm of drug development.

Structure and Stability: The Key to Controlled Reactivity

The defining feature of the Weinreb amide is the presence of a methoxy group attached to the amide nitrogen. This seemingly minor structural modification has profound implications for its reactivity. Upon nucleophilic attack at the carbonyl carbon, the resulting tetrahedral intermediate is stabilized through chelation between the metal cation of the nucleophile and both the newly formed oxyanion and the methoxy oxygen. This five-membered ring intermediate is significantly more stable than the corresponding intermediate formed from a standard amide or ester, preventing its collapse and subsequent second addition of the nucleophile.[1][2][3] Only upon aqueous workup is the chelate disrupted, leading to the formation of the desired ketone or aldehyde.

Synthesis of Weinreb Amides

The preparation of Weinreb amides can be accomplished from a variety of starting materials, most commonly carboxylic acids and their derivatives. The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.

From Carboxylic Acids

Direct conversion of carboxylic acids to Weinreb amides is a highly efficient and widely used method. This transformation typically involves the use of a coupling agent to activate the carboxylic acid, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Table 1: Synthesis of Weinreb Amides from Various Carboxylic Acids

| Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) | Reference |

| 3,4-Dimethoxybenzoic Acid | PPh₃/I₂ | i-Pr₂NEt | CH₂Cl₂ | >95 | [4] |

| Benzoic Acid | POCl₃ | DIPEA | CH₂Cl₂ | ~87 | [5] |

| Various Aromatic and Aliphatic Acids | P[N(CH₃)(OCH₃)]₃ | - | Toluene | >90 | [6] |

| N-α-Protected Amino Acids | CPI-Cl | DIPEA | CH₂Cl₂ | Good | [7] |

| Various Carboxylic Acids | N-Acylbenzotriazoles | Et₃N | THF | 73-97 | [8] |

Experimental Protocol: One-Pot Synthesis of a Weinreb Amide from a Carboxylic Acid using POCl₃[5]

-

To a solution of the carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

-

Stir the mixture for 10 minutes at 0 °C.

-

Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 1: Synthesis of a Weinreb amide from a carboxylic acid.

Reactivity of the Weinreb Amide Functional Group

The utility of the Weinreb amide lies in its predictable reactions with strong nucleophiles, providing clean access to ketones and aldehydes.

Synthesis of Ketones with Organometallic Reagents

The reaction of Weinreb amides with Grignard reagents or organolithium reagents is a cornerstone of modern ketone synthesis.[9][10] The reaction proceeds via the stable chelated intermediate, which upon acidic workup, furnishes the corresponding ketone in high yield.

Table 2: Synthesis of Ketones from Weinreb Amides and Organometallic Reagents

| Weinreb Amide | Organometallic Reagent | Solvent | Yield (%) | Reference |

| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | Toluene | >95 | [11] |

| Various Aromatic Weinreb Amides | Functionalized Grignard Reagents | THF | >40 examples, generally high yields | [11] |

| Long-chain Weinreb Amide | Grignard Reagent | THF | 75-95 | [10] |

| CBZ-protected L-proline Weinreb amide | Ethylmagnesium bromide | Not specified | High | [12] |

Experimental Protocol: Synthesis of a Ketone from a Weinreb Amide and a Grignard Reagent[10]

-

To a solution of the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add the Grignard reagent (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the pure ketone.

Figure 2: Ketone synthesis from a Weinreb amide.

Synthesis of Aldehydes by Reduction

The reduction of Weinreb amides provides a mild and efficient route to aldehydes.[13] Strong hydride reagents such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) are commonly employed.[14][15] Similar to the reaction with organometallics, a stable intermediate is formed, preventing over-reduction to the corresponding alcohol.

Table 3: Synthesis of Aldehydes from Weinreb Amides by Reduction

| Weinreb Amide | Reducing Agent | Solvent | Yield (%) | Reference |

| Aromatic and Aliphatic Weinreb Amides | DIBAL-H | THF | Quantitative | [14] |

| α,β-Unsaturated Weinreb Amide | DIBAL-H | CH₂Cl₂ | 33 | [16] |

| N-BOC Phenylalanine Weinreb Amide | LAH | THF | High | [17] |

| Various Weinreb Amides | LiAlH₄ | THF | 81-99 | [3] |

Experimental Protocol: Reduction of a Weinreb Amide to an Aldehyde using DIBAL-H[14]

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous toluene under an inert atmosphere and cool the solution to -78 °C.

-

Add DIBAL-H (1.1 eq, as a solution in toluene or hexanes) dropwise to the cooled solution over 5 minutes.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and stir until two clear layers are observed.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography.

References

- 1. GS-441524 - Wikipedia [en.wikipedia.org]

- 2. Study Sheds New Light on Remdesivir’s Mechanism of Action against SARS-CoV-2 | Sci.News [sci.news]

- 3. M-COPA, a Golgi Disruptor, Inhibits Cell Surface Expression of MET Protein and Exhibits Antitumor Activity against MET-Addicted Gastric Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Imatinib | Cell Signaling Technology [cellsignal.com]

- 7. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 8. GS-441524: Introduction; Side effects and antiviral against ASFV_Chemicalbook [chemicalbook.com]

- 9. M-COPA, a novel Golgi system disruptor, suppresses apoptosis induced by Shiga toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GS-441524 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. maxpawhealth.com [maxpawhealth.com]

- 16. Elucidating the Antiviral Mechanism of GS-441524 and Developing Novel Therapeutic Targets for Feline Infectious Peritonitis | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 17. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to the Basicity and Acidity of N-methoxy-N-methylpentanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the acidic and basic properties of N-methoxy-N-methylpentanamide, a member of the Weinreb amide class of compounds. Given the limited availability of specific experimental data for this molecule, this document focuses on the well-established principles governing the reactivity of amides and, more specifically, N-alkoxy-N-alkylamides.

Core Concepts: Basicity of this compound

Amides are generally considered to be very weak bases, especially when compared to their amine counterparts.[1][2] The basicity of the nitrogen atom in an amide is significantly attenuated due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. This resonance effect reduces the electron density on the nitrogen atom, making the lone pair less available for donation to a proton.[3][4]

In the case of this compound, the nitrogen lone pair participates in resonance with the carbonyl group, as depicted below. Consequently, the most basic site in the molecule is not the nitrogen atom, but rather the carbonyl oxygen. Protonation, when it occurs under strongly acidic conditions, happens at the oxygen atom. This is because the resulting positive charge is delocalized over both the oxygen and nitrogen atoms, leading to a more stable conjugate acid.[5][6] The conjugate acid of a typical amide has a pKa value of approximately -0.5 to 0.[1]

Core Concepts: Acidity of this compound

The concept of acidity in amides typically refers to the ability to donate a proton from the nitrogen atom. Primary and secondary amides, which possess at least one N-H bond, are very weakly acidic, with pKa values in the range of 16 to 18.[7] This acidity is significantly greater than that of ammonia (pKa ~33), a consequence of the stabilization of the resulting amide anion by the adjacent carbonyl group through resonance.

However, this compound is a tertiary amide, meaning it lacks a proton on the nitrogen atom. Therefore, it cannot act as a Brønsted-Lowry acid in the traditional sense. The acidity of the α-protons (protons on the carbon adjacent to the carbonyl group) can be considered, but this is a topic of enolate chemistry and is beyond the scope of the acidity of the amide functional group itself.

Quantitative Data Presentation

The following table summarizes the typical pKa values for amides and related compounds for comparative purposes. It is important to note that specific experimental values for this compound are not available in the literature.

| Compound Class | Site of Protonation/Deprotonation | Typical pKa Value | Reference |

| Amide (Conjugate Acid) | Carbonyl Oxygen | ~ -0.5 to 0 | [1] |

| Primary/Secondary Amide | Nitrogen-Hydrogen Bond | ~ 16-18 | [7] |

| Amine (Conjugate Acid) | Nitrogen | ~ 9.5-11 | [1] |

| This compound | No N-H bond | Not applicable |

Experimental Protocols: Determination of pKa by NMR Spectroscopy

The pKa of a weakly basic functional group like an amide can be determined experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy. The underlying principle is that the chemical shift of a nucleus is sensitive to its electronic environment, which changes upon protonation or deprotonation. By monitoring the chemical shifts of protons near the basic site as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point.[8][9]

General Protocol:

-

Sample Preparation: A series of solutions of the compound of interest (e.g., this compound) are prepared in a suitable solvent (often D₂O or a mixed aqueous/organic system) across a wide range of pH values. For very weak bases, this will require strongly acidic conditions.

-

pH Measurement: The pH of each sample is carefully measured using a calibrated pH meter. For measurements in D₂O, a correction factor is applied to obtain the pD value.

-

NMR Data Acquisition: ¹H NMR spectra are acquired for each sample under constant temperature conditions. A chemical shift reference standard, such as tetramethylammonium iodide, may be added.[9]

-

Data Analysis: The chemical shifts of one or more protons close to the site of protonation (e.g., the N-methyl and O-methyl protons in this compound) are measured for each spectrum.

-

pKa Determination: A plot of the chemical shift (δ) versus pH is generated. This plot will typically yield a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[8] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

Mandatory Visualization: Structure of this compound

References

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. [PDF] Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report) | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Weinreb amides [pubsapp.acs.org]

- 6. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 8. pharmaguru.co [pharmaguru.co]

- 9. researchgate.net [researchgate.net]

Solubility of N-methoxy-N-methylpentanamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-methoxy-N-methylpentanamide, a Weinreb amide commonly utilized in organic synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide presents a combination of qualitative solubility information, data for a structurally related compound, and detailed experimental protocols for determining precise solubility values.

Introduction to this compound

This compound, also known as Weinreb pentanamide, is a valuable reagent in organic chemistry. Its N-methoxy-N-methylamide functional group allows for the controlled addition of organometallic reagents to form ketones, avoiding the over-addition that can occur with other acylating agents. Understanding its solubility in various organic solvents is critical for its effective use in reaction setups, purification processes, and formulation development.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

Solubility Profile

For a quantitative reference, the solubility of a structurally more complex Weinreb amide, (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide, has been reported.[1] This data point can serve as a useful, albeit approximate, guide.

Table 1: Solubility of this compound and a Related Compound

| Solvent | Relative Polarity¹ | Predicted Solubility of this compound | Quantitative Data for (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide |

| Non-Polar Solvents | |||

| Hexane | 0.009 | Low to Moderate | Not Available |

| Toluene | 0.099 | Soluble | Not Available |

| Ethers | |||

| Diethyl ether | 0.117 | Soluble | Not Available |

| Tetrahydrofuran (THF) | 0.207 | Soluble | Not Available |

| Halogenated Solvents | |||

| Dichloromethane (DCM) | 0.309 | Soluble | Not Available |

| Chloroform | 0.259 | Soluble | Not Available |

| Esters | |||

| Ethyl acetate | 0.228 | Soluble | Not Available |

| Ketones | |||

| Acetone | 0.355 | Soluble | Not Available |

| Alcohols | |||

| Methanol | 0.762 | Soluble | Not Available |

| Ethanol | 0.654 | Soluble | Not Available |

| Polar Aprotic Solvents | |||

| Acetonitrile | 0.460 | Soluble | Not Available |

| Dimethylformamide (DMF) | 0.386 | Soluble | Not Available |

| Dimethyl sulfoxide (DMSO) | 0.444 | Soluble | 25 mg/mL[1] |

¹Relative polarity values are from a compilation by Christian Reichardt.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a strong foundational understanding for researchers. The predicted qualitative solubility, coupled with data from a structurally similar compound, offers valuable initial guidance. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a robust method for their determination. This information is crucial for optimizing reaction conditions, developing effective purification strategies, and advancing research and development in organic synthesis.

References

Navigating the Safety Profile of N-methoxy-N-methylpentanamide: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

N-methoxy-N-methylpentanamide, a member of the Weinreb amide class of compounds, serves as a valuable intermediate in organic synthesis, particularly in the formation of ketones and aldehydes. Its utility in the construction of complex molecules necessitates a thorough understanding of its safety profile to ensure safe handling and use in research and development settings. Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this compound (CAS No. 129118-11-2), this guide synthesizes available data for the compound and leverages information from structurally similar Weinreb amides to provide a robust overview of its potential hazards, handling protocols, and emergency procedures.

Core Chemical Identity

A clear identification of the substance is the first step in a comprehensive safety assessment.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 129118-11-2 |

| Molecular Formula | C₇H₁₅NO₂[1][] |

| Molecular Weight | 145.20 g/mol [1][] |

| Canonical SMILES | CCCCC(=O)N(C)OC[1] |

| InChI Key | Not readily available |

Hazard Identification and Classification

The toxicological properties of this compound have not been fully investigated.[6] However, some related amides are noted to cause skin and eye irritation, and may cause respiratory irritation.[7][8]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and its close structural analogs. This comparative data allows for an informed estimation of its characteristics.

| Property | This compound | N-methoxy-N-methylacetamide (Surrogate) | N-methoxy-N-methylbutyramide (Surrogate) |

| Appearance | No data available | Clear, colorless liquid | Clear, colorless liquid |

| Odor | No data available | No data available | No data available |

| Boiling Point | No data available | 152 °C | No data available |

| Density | No data available | 0.97 g/mL at 25 °C | No data available |

| Flash Point | No data available | 49 °C (closed cup) | No data available |

| Solubility | No data available | Soluble in water[6] | No data available |

Experimental Protocols: A General Overview

While specific experimental data for this compound is scarce, the methodologies for determining key safety parameters are standardized.

Flash Point Determination: The flash point of a liquid, a critical measure of its flammability, is typically determined using either a closed-cup or open-cup apparatus. In a closed-cup method, such as the Pensky-Martens or Cleveland closed-cup testers, the vapor of the substance is enclosed in a space with a controlled ignition source. The temperature at which a flash is observed is recorded as the flash point. This method is generally preferred for its higher precision and safety.

Acute Toxicity Studies (LD₅₀/LC₅₀): Acute toxicity is assessed to determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) of a substance. These studies typically involve the administration of the substance to laboratory animals (e.g., rats, mice) via different routes of exposure (oral, dermal, inhalation). The dose or concentration at which 50% of the test animals die is determined. These studies are conducted under strict ethical guidelines and provide crucial information for hazard classification and risk assessment.

Safe Handling and Storage

Based on the information available for related Weinreb amides, the following handling and storage procedures are recommended:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Keep away from ignition sources and take measures to prevent the buildup of electrostatic charge.[4][5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

In the event of an emergency, the following procedures should be followed:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention.[6]

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[6]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[6] Water spray may be used to cool containers.[6]

Visualizing Safety Workflows

To further aid in the comprehension of safety protocols, the following diagrams illustrate key decision-making processes.

Figure 1. Hazard Identification and Control Workflow

References

- 1. This compound 97% | CAS: 129118-11-2 | AChemBlock [achemblock.com]

- 3. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. tcichemicals.com [tcichemicals.com]

Methodological & Application

"protocol for ketone synthesis using N-methoxy-N-methylpentanamide and Grignard reagents"

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Weinreb-Nahm ketone synthesis is a highly efficient and widely utilized method for the preparation of ketones from carboxylic acid derivatives.[1] This protocol specifically details the synthesis of ketones via the reaction of N-methoxy-N-methylpentanamide (pentanamide Weinreb amide) with various Grignard reagents. A key advantage of this methodology is the use of the N-methoxy-N-methylamide functional group, which, upon reaction with an organometallic reagent like a Grignard reagent, forms a stable, chelated tetrahedral intermediate.[1][2] This stability effectively prevents the common issue of over-addition to form a tertiary alcohol, a frequent side reaction when using more reactive acylating agents such as acid chlorides or esters.[1] Consequently, this method allows for the controlled synthesis of ketones in high yields.

The reaction is versatile and tolerates a wide range of functional groups on both the Weinreb amide and the Grignard reagent.[1] This makes it a valuable tool in complex organic synthesis, including the preparation of pharmaceutical intermediates and natural products. The procedure involves the slow addition of a Grignard reagent to a solution of the Weinreb amide at a low temperature, followed by an acidic workup to hydrolyze the intermediate and yield the desired ketone.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-established mechanism that ensures the selective formation of the ketone product. The key steps are outlined below and visualized in the accompanying diagrams.

Caption: Reaction mechanism of Weinreb ketone synthesis.

Caption: General experimental workflow for ketone synthesis.

Experimental Protocols

This section provides a general, representative protocol for the synthesis of a ketone from this compound and a Grignard reagent. The specific Grignard reagent used will determine the final ketone product.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride, etc.) in a suitable solvent (e.g., THF, diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography or distillation

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1-1.5 eq) dropwise to the stirred solution of the Weinreb amide via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of 1 M aqueous HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude ketone by flash column chromatography on silica gel or by distillation to afford the pure product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various ketones from this compound and different Grignard reagents, based on typical outcomes for Weinreb ketone syntheses.

| Grignard Reagent (R-MgX) | Product Ketone | Molecular Formula of Product | Molar Mass of Product ( g/mol ) | Typical Yield (%) |

| Phenylmagnesium bromide | 1-Phenylpentan-1-one | C₁₁H₁₄O | 162.23 | 85-95 |

| Ethylmagnesium chloride | Heptan-3-one | C₇H₁₄O | 114.19 | 80-90 |

| Propylmagnesium bromide | Octan-4-one | C₈H₁₆O | 128.21 | 80-90 |

| Isopropylmagnesium chloride | 2-Methylhexan-3-one | C₇H₁₄O | 114.19 | 75-85 |

| Vinylmagnesium bromide | Hept-1-en-3-one | C₇H₁₂O | 112.17 | 70-80 |

Note: Yields are highly dependent on the specific reaction conditions and the purity of the reagents. The values presented are typical for this type of reaction.

Logical Relationships

Caption: Input-process-output relationship.

References

Application Notes and Protocols: Synthesis of Ketones from N-methoxy-N-methylpentanamide using Organolithium Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the formation of ketones from carboxylic acid derivatives. This method utilizes N-methoxy-N-methylamides, commonly known as Weinreb amides, which react with organometallic reagents, such as organolithium compounds, to produce a stable tetrahedral intermediate.[1][2][3] This intermediate is resistant to over-addition, a common side reaction observed with more reactive acylating agents like acid chlorides or esters.[2] Upon acidic workup, the intermediate collapses to afford the desired ketone in high yield. This protocol details the procedure for the reaction of N-methoxy-N-methylpentanamide with various organolithium reagents to synthesize a range of pentyl ketones.

Reaction Mechanism and Workflow

The reaction proceeds through a nucleophilic acyl substitution mechanism. The organolithium reagent adds to the carbonyl carbon of the this compound, forming a five-membered chelated tetrahedral intermediate. This intermediate is stabilized by the coordination of the lithium cation to both the carbonyl oxygen and the methoxy oxygen.[3] This chelation prevents the collapse of the intermediate and subsequent addition of a second equivalent of the organolithium reagent. Acidic workup protonates the oxygen atoms, leading to the collapse of the intermediate and formation of the ketone.

Caption: General workflow for the synthesis of ketones from this compound.

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Data Presentation: Reaction of this compound with Various Organolithium Reagents

The following table summarizes the reaction conditions and yields for the synthesis of various ketones from this compound. Please note that while some of these are established procedures, others are based on analogous reactions with similar Weinreb amides and may require optimization.

| Organolithium Reagent | Product | Stoichiometry (Organolithium:Amide) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| n-Butyllithium | Nonan-5-one | 1.1 : 1 | THF | -78 | 2.5 | 83[2] |

| s-Butyllithium | 2-Methylnonan-5-one | 2.2 : 1 | Hexane/TMEDA | -55 to RT | 2 | ~70-80 (estimated)[4] |

| t-Butyllithium | 2,2-Dimethylnonan-5-one | 1.1 : 1 | THF | -78 to 0 | 2 | ~35-55 (estimated)[5][6] |

| Phenyllithium | 1-Phenylpentan-1-one | 1.1 : 1 | Diethyl ether | -10 to RT | 2.5 | ~75-85 (estimated)[7] |

| Methyllithium | Hexan-2-one | 1.1 : 1 | THF | -78 | 2 | ~80-90 (estimated) |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[8][9]

-

Glassware should be oven-dried or flame-dried before use.[9]

-

Organolithium reagents are highly reactive and pyrophoric. Handle with extreme care using appropriate personal protective equipment and techniques.[6]

-

The concentration of commercial organolithium reagents can vary. It is recommended to titrate the solution before use for accurate stoichiometry.

Protocol 1: Synthesis of Nonan-5-one using n-Butyllithium

This protocol is adapted from a general procedure for the reaction of Weinreb amides with organolithium reagents.[2]

Materials:

-

This compound

-

n-Butyllithium (e.g., 1.6 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.[8]

-

Stir the reaction mixture at -78 °C for 2.5 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford nonan-5-one.

Protocol 2: Synthesis of 1-Phenylpentan-1-one using Phenyllithium

This protocol is based on a general procedure for the reaction of organolithium reagents.[7]

Materials:

-

This compound

-

Phenyllithium (e.g., 1.8 M in dibutyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Add phenyllithium (1.1 eq) dropwise to the stirred solution over 30 minutes.

-

Stir the reaction mixture at -10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting crude 1-phenylpentan-1-one by vacuum distillation or column chromatography.

References

- 1. grokipedia.com [grokipedia.com]

- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

Application Note: Highly Selective Reduction of N-methoxy-N-methylpentanamide to Pentanal

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of N-methoxy-N-methylamides, commonly known as Weinreb amides, represents a powerful and widely utilized method for the synthesis of aldehydes.[1][2][3] This technique is particularly valuable in complex organic synthesis due to its high chemoselectivity, which circumvents the common problem of over-reduction to the corresponding alcohol often observed with other carboxylic acid derivatives.[2][3] The remarkable stability of the N-methoxy-N-methylamide functionality allows for its use in multi-step syntheses where sensitive functional groups are present.[2] The key to this selectivity lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with a hydride reducing agent.[2][4] This intermediate resists further reduction and collapses to the aldehyde only upon aqueous workup. This application note provides a detailed protocol for the reduction of N-methoxy-N-methylpentanamide to pentanal, a versatile building block in organic synthesis.

Data Presentation

The choice of reducing agent is critical for the successful conversion of a Weinreb amide to an aldehyde. While several hydride reagents can effect this transformation, their reactivity and optimal reaction conditions can vary. Below is a summary of common reducing agents and their typical performance in the reduction of Weinreb amides.

| Reducing Agent | Abbreviation | Typical Reaction Conditions | Yield (%) | Notes |

| Diisobutylaluminium hydride | DIBAL-H | Toluene or THF, -78 °C to 0 °C | 70-95 | Most common and versatile reagent for this transformation.[5][6][7] |

| Lithium aluminium hydride | LAH | THF or Et₂O, -78 °C to 0 °C | 75-90 | A powerful reducing agent; careful control of stoichiometry and temperature is crucial to prevent over-reduction.[2][8] |

| Chloromagnesium dimethylaminoborohydride | MgAB | Ambient temperature | Good | Offers enhanced chemoselectivity and is a milder alternative to LiAlH₄ and DIBAL-H.[9][10] |

| Schwartz's reagent | Cp₂Zr(H)Cl | Mild conditions | High | Known for its remarkable chemoselectivity in the reduction of various amides.[9] |

Experimental Protocol: Reduction of this compound with DIBAL-H

This protocol describes a general procedure for the reduction of this compound to pentanal using Diisobutylaluminium hydride (DIBAL-H).

Materials:

-

This compound

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1.0 M in hexanes)

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is charged with this compound (1.0 eq).

-